6-Bromo-3-chloro-2-methoxybenzaldehyde
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Overview
Description
6-Bromo-3-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is a derivative of benzaldehyde, featuring bromine, chlorine, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 2-methoxybenzaldehyde. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 6-Bromo-3-chloro-2-methoxybenzoic acid.
Reduction: 6-Bromo-3-chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-chloro-2-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxybenzaldehyde: Similar structure but lacks the bromine substituent.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but has a fluorine substituent instead of chlorine.
Uniqueness
6-Bromo-3-chloro-2-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties compared to its analogs. This combination of substituents makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
6-bromo-3-chloro-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDUUVGGVMYAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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